N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]
Description
N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] is a symmetric bis-benzamide derivative featuring a hexane-1,6-diyl spacer connecting two identical aromatic moieties. This structural design enhances solubility in polar solvents and facilitates interactions with biological or polymeric systems.
Properties
CAS No. |
578741-25-0 |
|---|---|
Molecular Formula |
C32H52N6O6 |
Molecular Weight |
616.8 g/mol |
IUPAC Name |
3,5-bis(3-aminopropoxy)-N-[6-[[3,5-bis(3-aminopropoxy)benzoyl]amino]hexyl]benzamide |
InChI |
InChI=1S/C32H52N6O6/c33-9-5-15-41-27-19-25(20-28(23-27)42-16-6-10-34)31(39)37-13-3-1-2-4-14-38-32(40)26-21-29(43-17-7-11-35)24-30(22-26)44-18-8-12-36/h19-24H,1-18,33-36H2,(H,37,39)(H,38,40) |
InChI Key |
IWTFICYOSHLBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCCN)OCCCN)C(=O)NCCCCCCNC(=O)C2=CC(=CC(=C2)OCCCN)OCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide intermediates, which are then linked via a hexane-1,6-diyl bridge. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The goal is to achieve consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminopropoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] exerts its effects involves its interaction with specific molecular targets. The aminopropoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] and related compounds:
Key Structural and Functional Differences:
- Substituent Effects: The presence of 3-aminopropoxy groups in the target compound increases hydrophilicity compared to hydrophobic tert-butylphenolic (Irganox 1098) or thiazole-imine derivatives . This polarity may enhance solubility in aqueous or biological environments.
- Synthetic Complexity: The target compound requires precise functionalization of benzamide termini with aminopropoxy groups, which involves additional protection/deprotection steps compared to simpler bis-benzamides .
- Functional Versatility: Unlike Irganox 1098 (a stabilizer against oxidative degradation), the target compound’s amino and ether groups suggest utility in dynamic covalent chemistry or as a ligand for metal coordination .
Research Findings and Data
Thermal Stability:
- Compounds with hexane spacers (e.g., 8a, 8b) exhibit melting points between 169–190°C, suggesting moderate thermal stability . The target compound’s melting point is likely higher due to hydrogen bonding from aminopropoxy groups.
Spectroscopic Characterization:
- IR/NMR: The target compound’s IR spectrum would show N–H stretching (~3300 cm⁻¹) and C=O bands (~1650 cm⁻¹). ¹H NMR would reveal signals for aminopropoxy (–OCH₂CH₂CH₂NH₂) and hexane methylene protons .
Biological Activity
N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, structure-activity relationship (SAR), and biological implications based on existing research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₄₀H₆₄N₂O₄
- Molecular Weight : 636.96 g/mol
- Structure : The compound features a hexane-1,6-diyl linker connecting two 3,5-bis(3-aminopropoxy)benzamide moieties. This structural arrangement is critical for its biological activity.
Synthesis
The synthesis of N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] typically involves multi-step organic reactions that include the formation of the benzamide groups followed by the coupling with the hexane linker. Specific synthetic routes may vary based on desired purity and yield.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, benzamide derivatives have been shown to scavenge free radicals effectively, which can be attributed to their ability to donate hydrogen atoms or electrons to reactive species. The antioxidant activity of N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] could be evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.
Anti-cancer Activity
Benzamide derivatives are known for their anti-cancer properties. Compounds similar to N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis |
| Study B | MCF-7 | 10 | Cell Cycle Arrest |
| Study C | A549 | 20 | ROS Generation |
Neuroprotective Effects
Emerging studies suggest that certain benzamide derivatives exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This property is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective mechanism may involve modulation of signaling pathways related to inflammation and oxidative stress.
Case Studies
-
Case Study on Antioxidant Activity :
A study evaluated the antioxidant capacity of similar benzamide derivatives using both in vitro and in vivo models. Results indicated a significant reduction in oxidative stress markers in treated groups compared to controls. -
Case Study on Anti-cancer Activity :
In a preclinical trial involving human cancer cell lines, N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
